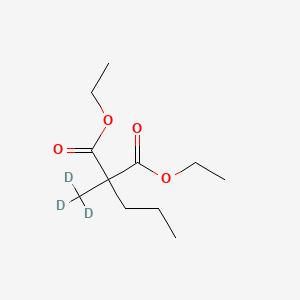
Diethyl 2-Methyl-d3-2-propylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-Methyl-d3-2-propylmalonate is a biochemical used for proteomics research . It has a molecular formula of C11H17D3O4 and a molecular weight of 219.29 .
Molecular Structure Analysis
The molecular structure of Diethyl 2-Methyl-d3-2-propylmalonate consists of 11 carbon atoms, 17 hydrogen atoms, 3 deuterium atoms, and 4 oxygen atoms . The exact structure can be determined using spectroscopic methods such as NMR or mass spectrometry.Physical And Chemical Properties Analysis
Diethyl 2-Methyl-d3-2-propylmalonate has a molecular weight of 219.29 . Additional physical and chemical properties such as boiling point, melting point, solubility, and stability would need to be determined experimentally or found in a dedicated chemical database.Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of Labelled Compounds : Diethyl 2-Methyl-d3-2-propylmalonate has been used in the synthesis of labelled compounds, particularly for obtaining highly pure methylmalonic and propionic acids labelled at the methyl groups. This synthesis involves a series of chemical reactions such as alkylation, deallylation, and hydrolysis, and is significant in the preparation of methyl-d3-malonic and propionic-3,3,3-d3 acids (Allevi, Longo, & Anastasia, 1999).
Chemical Reaction Studies
- Investigating Chemical Reactions : The compound has been used to study various chemical reactions. For instance, a mechanistic study was conducted on the reaction between diphenylamine and diethyl 2-phenylmalonate. Computational methods such as the M06-2X-D3/6-31+G(d,p) method were applied to simulate solvent effects and understand the conversion of these compounds into different products (Zhou & Li, 2019).
Application in Battery Technology
- Battery Technology : The compound has found application in the field of high voltage lithium-ion batteries. Derivatives of diethyl 2-propylmalonate have been used as additives in lithium-ion battery electrolytes to enhance performance and longevity. These additives have been shown to prevent the formation of thick solid electrolyte interphase films on electrodes and maintain the crystal structure of cathode materials at high voltages (Lyu et al., 2019).
Catalysis and Synthesis
- Catalysis and Synthesis of Organic Compounds : It has been utilized in catalysis, particularly in Michael addition reactions. Its application in asymmetric Michael addition reactions to trans-chalcones has demonstrated significant impacts on yield and enantioselectivity, which is crucial for producing specific chiral compounds (Bakó et al., 2015).
Analytical Chemistry
- Analytical Studies : In analytical chemistry, derivatives of diethyl 2-methylmalonate have been studied for their behavior during gas chromatographic analysis. Understanding their decomposition and the identification of volatile fragments contributes to the improvement of analytical methods (Binder & Groke, 1972).
Process Optimization in Chemistry
- Process Optimization : The compound has been involved in process design studies, particularly in the conversion of batch-to-continuous processes. Its use in Claisen ester condensation reactions demonstrated significant reductions in energy consumption and process time, contributing to more sustainable and efficient chemical production methods (Zhao et al., 2020).
Orientations Futures
The future directions of research involving Diethyl 2-Methyl-d3-2-propylmalonate are not specified in the search results. Given its use in proteomics research , potential future directions could involve its use in studying protein function or structure, or in the development of new biochemical research methods.
Propriétés
IUPAC Name |
diethyl 2-propyl-2-(trideuteriomethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLCPJSRSNVLX-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(C(=O)OCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (2R)-3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B562180.png)
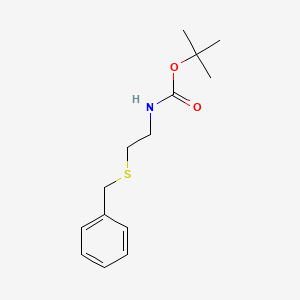
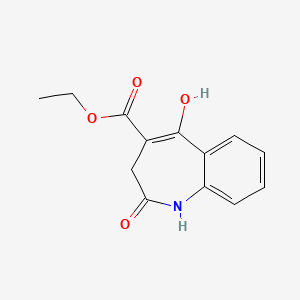
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
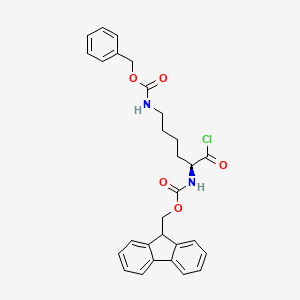
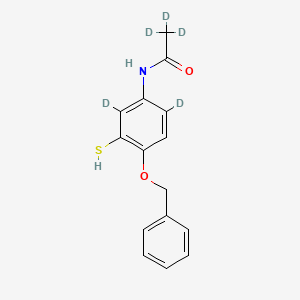
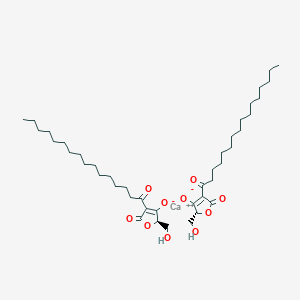


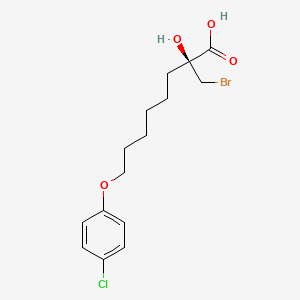
![1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B562199.png)
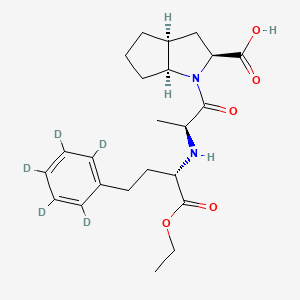
![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)
